molecular formula C8H5BrN2O B063678 7-Bromoquinazolin-4(3H)-one CAS No. 194851-16-6

7-Bromoquinazolin-4(3H)-one

Cat. No. B063678
CAS RN: 194851-16-6
M. Wt: 225.04 g/mol
InChI Key: FUGKKMYSCAYXJJ-UHFFFAOYSA-N
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Description

7-Bromoquinazolin-4(3H)-one is a chemical compound with a variety of potential applications . It is a derivative of quinazolin-4-amine, a class of compounds known for their biological activities .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, one method involves the reaction of 4-chloroquinazoline with 2-[4-(trifluoromethoxy)phenyl]ethylamine in the presence of potassium carbonate . The reaction is heated to 100 °C for 12 hours .


Molecular Structure Analysis

The molecule contains a total of 24 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aliphatic amine, 1 primary aromatic amine, and 1 pyrimidine .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of N-phenethyl-quinazolin-4-yl-amines . These compounds were synthesized and screened against three mycobacterial strains .

Scientific Research Applications

Antimalarial Applications

The 4(3H)-quinazolinone, which includes 7-Bromoquinazolin-4(3H)-one, is known to have broad applications in antimalarial treatments . The compound’s unique structure and properties make it effective in combating the malaria parasite.

Antitumor Applications

Another significant application of 7-Bromoquinazolin-4(3H)-one is in the field of oncology. The compound has shown promising results in antitumor treatments . Its ability to interfere with cell division makes it a potential candidate for cancer therapy.

Anticonvulsant Applications

The 4(3H)-quinazolinone is also used in the development of anticonvulsant drugs . These drugs are used to prevent or reduce the severity of epileptic seizures and other convulsive disorders.

Fungicidal Applications

7-Bromoquinazolin-4(3H)-one has fungicidal properties . It can be used to control and prevent the growth of harmful fungi, making it valuable in agriculture and medicine.

Antimicrobial Applications

The compound is also known for its antimicrobial applications . It can inhibit the growth of microorganisms, making it useful in the development of new antibiotics.

Anti-Inflammatory Applications

7-Bromoquinazolin-4(3H)-one has anti-inflammatory properties . It can be used in the treatment of conditions characterized by inflammation, such as arthritis and asthma.

Inhibitor of Cytochrome bd Oxidase in Mycobacterium Tuberculosis

N-Phenethyl-Quinazolin-4-yl-Amines, which include 7-Bromoquinazolin-4(3H)-one, have been found to be potent inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of new treatments for tuberculosis.

Future Directions

The development of cytochrome bd oxidase inhibitors, such as 7-Bromoquinazolin-4(3H)-one, are needed for comprehensive termination of energy production in Mycobacterium tuberculosis (Mtb) to treat tuberculosis infections . This suggests that future research could focus on the development of these inhibitors and their potential applications in tuberculosis treatment.

properties

IUPAC Name

7-bromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGKKMYSCAYXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585843
Record name 7-Bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinazolin-4(3H)-one

CAS RN

194851-16-6
Record name 7-Bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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